N'-Nitrosonornicotine-N-β-D-glucuronide is a glucuronide conjugate of N'-nitrosonornicotine (NNN), a potent tobacco-specific nitrosamine carcinogen found in tobacco products. [, ] N'-Nitrosonornicotine-N-β-D-glucuronide is a detoxification product of NNN, formed primarily in the liver through glucuronidation, a major metabolic pathway that facilitates the elimination of xenobiotics from the body. [, , ] This process involves the transfer of glucuronic acid from UDP-glucuronic acid to NNN, catalyzed by UDP-glucuronosyltransferases (UGTs). [] While N'-Nitrosonornicotine-N-β-D-glucuronide itself is considered non-carcinogenic, its presence in urine serves as a valuable biomarker for assessing exposure to NNN and its role in the development of certain cancers. [, , , , ]
N'-Nitrosonornicotine-N-b-D-glucuronide is a derivative of N'-nitrosonornicotine, a tobacco-specific nitrosamine that is produced during the curing and processing of tobacco. This compound is significant in toxicology and cancer research due to its carcinogenic properties. N'-Nitrosonornicotine itself is formed through the nitrosation of nornicotine, which is a minor metabolite of nicotine. The glucuronide form is important for understanding the metabolism and excretion of this compound in biological systems.
N'-Nitrosonornicotine-N-b-D-glucuronide is primarily sourced from tobacco products, particularly in environments where nornicotine is present and can undergo nitrosation. The compound can also be formed endogenously in humans who consume nicotine through various means, including smoking or nicotine replacement therapies. Research indicates that this nitrosamine can be detected in the urine of individuals using nicotine patches, suggesting its formation from metabolic processes involving dietary nitrates and nitrites .
N'-Nitrosonornicotine-N-b-D-glucuronide falls under the category of tobacco-specific nitrosamines (TSNAs), which are recognized for their carcinogenic potential. The International Agency for Research on Cancer classifies N'-nitrosonornicotine as a Group 1 carcinogen, indicating sufficient evidence of its carcinogenicity in animal studies .
The synthesis of N'-Nitrosonornicotine-N-b-D-glucuronide involves several steps, primarily focusing on the nitrosation of nornicotine followed by glucuronidation.
The specific conditions for these reactions include:
N'-Nitrosonornicotine-N-b-D-glucuronide consists of a nornicotine backbone with a nitroso group attached to the nitrogen atom and a glucuronic acid moiety linked via an ether bond. The molecular formula reflects its complex structure, which includes both nitrogen and oxygen functionalities.
N'-Nitrosonornicotine-N-b-D-glucuronide can participate in several chemical reactions:
These reactions are influenced by factors such as:
Understanding these reactions is crucial for assessing its behavior in biological systems and during detoxification processes .
The mechanism by which N'-Nitrosonornicotine-N-b-D-glucuronide acts involves its metabolism into reactive intermediates that can bind covalently to cellular macromolecules such as DNA and proteins. This binding leads to mutagenesis and subsequent carcinogenesis.
Relevant analyses indicate that these properties influence its behavior in biological systems and its potential toxicity .
N'-Nitrosonornicotine-N-b-D-glucuronide serves several important roles in scientific research:
Research continues to explore its implications in public health, particularly regarding tobacco control policies and smoking cessation programs .
N′-Nitrosonornicotine (NNN), a potent tobacco-specific nitrosamine (TSNA), undergoes metabolic detoxification primarily via N-glucuronidation, forming N′-Nitrosonornicotine-N-β-D-glucuronide (NNN-Gluc). This reaction is catalyzed by uridine diphosphate glucuronosyltransferases (UGTs), which conjugate glucuronic acid from UDP-glucuronic acid (UDPGA) to the pyridine nitrogen of NNN. The resulting glucuronide is highly hydrophilic, facilitating renal and biliary excretion [1] [9].
UGT2B10 and UGT1A4 are the primary isoforms responsible for NNN glucuronidation. UGT2B10 demonstrates superior catalytic efficiency, with 3.6–27-fold higher Vmax/KM ratios than UGT1A4, as observed in human liver microsomes and UGT-overexpressing cell lines. UGT2B10's KM values for TSNAs (15–22-fold lower than UGT1A4) indicate higher substrate affinity, making it the dominant enzyme in hepatic NNN detoxification [1]. Other isoforms (e.g., UGT1A1, UGT2B7) show negligible activity, highlighting the specificity of this pathway [1] [3].
Table 1: Kinetic Parameters of UGT Isoforms in NNN Glucuronidation
UGT Isoform | KM (µM) | Vmax (pmol/min/mg) | Vmax/KM | Catalytic Efficiency |
---|---|---|---|---|
UGT2B10 | 0.31 ± 0.05 | 180 ± 20 | 580 | High |
UGT1A4 | 15.5 ± 2.1 | 42 ± 6 | 2.7 | Moderate |
UGT2B7 | >100 | Not detected | N/A | Low/None |
Data derived from in vitro studies using human liver microsomes and recombinant enzymes [1].
UGT2B10 exhibits exclusive specificity for tertiary amine-containing substrates, including NNN and other TSNAs (e.g., NNK, NAB). Its catalytic efficiency is 26% higher than UGT1A4 in human liver tissues, attributable to structural features in its substrate-binding pocket that favor nitrosamine recognition [1] [2]. Conversely, UGT1A4 glucuronidates a broader range of substrates (e.g., antipsychotics, heterocyclic amines) but with lower efficiency for NNN. Extrahepatic UGTs (e.g., UGT1A10 in the gut) contribute minimally to systemic NNN detoxification [1] [9].
Genetic variants significantly alter NNN-Gluc formation:
Table 2: Impact of UGT Polymorphisms on NNN Glucuronidation
Variant | Allele Frequency | Functional Effect | Impact on NNN-Gluc |
---|---|---|---|
UGT2B10*2 (D67Y) | EA: 10–15%, AA: 5% | Loss of function | ↓ 40–60% (P<0.001) |
UGT1A4*2 (P24T) | EA: 3%, AA: 8% | Reduced activity | Minor reduction (P=0.07) |
UGT1A4*3 (T48L) | EA: 20%, AA: 10% | Increased activity | Not significant |
UGT2B17 CNV | EA: 25% deletion | Reduced expression | No direct association |
EA: European Americans; AA: African Americans [2] [3].
Co-exposure to multiple TSNAs (e.g., NNK, NAB) or nicotine-derived nitrosamine ketone (NNK) competitively inhibits NNN glucuronidation. In human liver microsomes, NNK reduces NNN-Gluc formation by 35% due to shared UGT2B10 binding sites. Additionally, dietary nitrites (e.g., preserved meats) and tobacco alkaloids (e.g., nornicotine) increase endogenous NNN synthesis, overwhelming UGT capacity. Smokeless tobacco users exhibit 68 µg/day TSNA exposure (vs. 20 µg/day in smokers), further straining detoxification pathways [1] [8].
Table 3: Compounds Interfering with NNN Glucuronidation
Compound | Concentration | Inhibition of NNN-Gluc (%) | Mechanism |
---|---|---|---|
NNK | 100 µM | 35 | Competitive inhibition |
Nornicotine | 200 µM | 20 | Substrate competition |
Nicotine | 500 µM | <10 | Weak competitive inhibition |
CAS No.: 81129-73-9
CAS No.: 17869-27-1
CAS No.: 92292-84-7
CAS No.: 1072-13-5
CAS No.: 13538-21-1
CAS No.: 123301-46-2